molecular formula C13H15ClN2O B8728535 4-chloro-2-ethyl-5-{[(phenylmethyl)oxy]methyl}-1H-imidazole

4-chloro-2-ethyl-5-{[(phenylmethyl)oxy]methyl}-1H-imidazole

Cat. No.: B8728535
M. Wt: 250.72 g/mol
InChI Key: VZJKCKZFGDRFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-ethyl-5-{[(phenylmethyl)oxy]methyl}-1H-imidazole is a useful research compound. Its molecular formula is C13H15ClN2O and its molecular weight is 250.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole

InChI

InChI=1S/C13H15ClN2O/c1-2-12-15-11(13(14)16-12)9-17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,16)

InChI Key

VZJKCKZFGDRFBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-{1-cyano-2-[(phenylmethyl)oxy]ethyl}propanamide (3.62 g, 15.6 mmol), triphenylphosphine (10.2 g, 39.0 mmol), and carbon tetrachloride (3.8 mL, 39.0 mmol) in acetonitrile (150 mL) was heated at 45° C. for 4.5 h. The reaction was concentrated and the residue was stirred in CH2Cl2 (170 mL) and 0.5 N NaOH (150 mL) for 15 min. The organic layer was isolated, dried (Na2SO4), filtered, concentrated and the residue was purified by silica gel flash column chromatography (5-50% EtOAc:hexanes) to give the title compound (2.51 g, 64%) as a light yellow solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.29-7.38 (m, 5H), 4.52 (s, 2H), 4.50 (s, 2H), 2.65 (q, 2H), 1.26 (t, 3H). ES-LCMS: m/z 250.6, 252.9 (M+H).
Name
N-{1-cyano-2-[(phenylmethyl)oxy]ethyl}propanamide
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
64%

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